molecular formula C9H15NO5 B3023490 7-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1408076-09-4

7-Oxa-2-azaspiro[3.5]nonane oxalate

Cat. No. B3023490
CAS RN: 1408076-09-4
M. Wt: 217.22
InChI Key: VSMBQNRXPCQSJV-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.5]nonane oxalate is a spirocyclic compound that is part of a broader class of spirocyclic oxetanes and azaspiro compounds. These compounds are of significant interest in the field of organic chemistry and drug discovery due to their potential as scaffolds for pharmaceuticals. The spirocyclic structure typically consists of two rings that are joined at a single atom, creating a rigid and unique three-dimensional shape that can be beneficial for binding to biological targets .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been achieved through various methods. For instance, L-Proline has been used to prepare optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, utilizing a tandem aldol-lactonization reaction . Another approach involved the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides followed by oxidative cyclizations to yield a tetracyclic system . Additionally, robust and step-economic routes have been implemented to synthesize thia/oxa-azaspiro[3.4]octanes, which are designed as multifunctional modules for drug discovery . These methods highlight the versatility and creativity in the synthesis of spirocyclic compounds.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like this compound is characterized by the presence of oxetane and azaspiro moieties. X-ray crystallography has been used to determine the structure of related compounds, such as a tetracyclic system resulting from the synthesis of a spirocyclic oxetane-fused benzimidazole . The rigid and complex structure of these molecules is crucial for their function and potential interactions with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds undergo various chemical reactions that are essential for their synthesis and functionalization. For example, ruthenium tetroxide oxidation has been used to afford spiro beta-lactone gamma-lactams . Oxidative cyclizations have also been employed to create complex tetracyclic systems . Moreover, Mn(III)-based oxidation has been utilized for the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their unique molecular structures. The rigidity of the spirocyclic framework can impact the solubility, stability, and reactivity of these molecules. While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been shown to possess suitable potency and selectivity for medicinal chemistry optimization, indicating favorable properties for drug development . Catalytic hydrogenation has been used to transform related compounds, suggesting that these spirocycles can be manipulated under various reaction conditions to yield desired products .

Scientific Research Applications

Probiotic and Oxalate-Degrading Bacteria

Oxalate, a compound found in many edible plants and a terminal metabolite in the liver of mammals, plays a detrimental role in human health. Probiotic oxalate-degrading bacteria in the mammalian gut can degrade oxalate, thus aiding in managing conditions like hyperoxaluria. Research by Karamad et al. (2022) highlights the environmental factors affecting the efficacy of these bacteria and suggests that probiotics can be an effective therapeutic tool in reducing oxalate levels in individuals with hyperoxaluria Karamad et al., 2022.

Energy Storage Materials

Transition metal oxalates are being investigated for their potential as energy storage materials due to their ability to act as carbon sinks and offer sustainable/greener alternatives. Yeoh et al. (2018) review the application of these materials in lithium-ion batteries, sodium ion batteries, supercapacitors, and redox flow batteries, highlighting their versatility and potential for improved electrochemical performance Yeoh et al., 2018.

Oxalate Decomposition in Nuclear Reprocessing

The decomposition of plutonium oxalate to plutonium dioxide is a critical step in nuclear reprocessing. Orr et al. (2015) review the thermal decomposition mechanisms of plutonium oxalates, focusing on the production of plutonium dioxide powder, a key component in nuclear fuel cycles. This study provides insights into the optimization of the decomposition process and the properties of the resulting plutonium dioxide Orr et al., 2015.

Oxalate Poisoning in Domestic Animals

The review by Rahman et al. (2013) on oxalate poisoning in domestic animals discusses the tolerance and performance aspects of animals exposed to oxalates. The study emphasizes the role of dietary oxalate in forming calcium oxalate and its impact on animal health, suggesting strategies to mitigate poisoning risks Rahman et al., 2013.

Immunotherapy for Stone Disease

Emerging research suggests that calcium oxalate, a common component of kidney stones, elicits a strong immunologic response. Dominguez-Gutierrez et al. (2020) explore the potential of immunotherapy in kidney stone prevention, highlighting the role of the immune system in calcium oxalate stone formation and suggesting strategies to modulate the immune response for therapeutic benefits Dominguez-Gutierrez et al., 2020.

Safety and Hazards

The safety data sheet for 2-Oxa-7-azaspiro[3.5]nonane oxalate indicates that it is harmful if swallowed or inhaled, and it may cause skin and eye irritation . It may also cause respiratory irritation . The compound should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMBQNRXPCQSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1408076-09-4
Record name 7-Oxa-2-azaspiro[3.5]nonane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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